molecular formula C15H18FNO3S B2389652 Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 1795493-06-9

Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2389652
CAS No.: 1795493-06-9
M. Wt: 311.37
InChI Key: WBMKNUIINLTHCJ-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound that features a pyrrolidine ring, a fluorophenyl group, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate with methyl thioacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and inhibition, particularly those involving thioesterases.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes that recognize thioester groups, such as thioesterases.

    Pathways Involved: It may influence metabolic pathways involving the breakdown and synthesis of fatty acids and other thioester-containing molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(2-(4-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-((1-(2-(4-bromophenyl)acetyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate imparts unique electronic properties that can influence its reactivity and interaction with biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable in drug development.

Properties

IUPAC Name

methyl 2-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S/c1-20-15(19)10-21-13-6-7-17(9-13)14(18)8-11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMKNUIINLTHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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